molecular formula C24H21N3O4 B5600452 ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate

ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate

Katalognummer: B5600452
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: MMQNEKGRRNAINH-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15320616 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives from Streptomyces

A study by Maskey et al. (2004) highlights the isolation of 1H-quinazolin-4-one derivatives from Streptomyces sp., including new natural products like 2-methyl-3H-quinazolin-4-one. These compounds exhibit a range of activities, although the specific derivatives mentioned in this study showed no significant activity against various microalgae, fungi, yeasts, and bacteria. This research demonstrates the potential of Streptomyces as a source for novel quinazoline derivatives (Maskey, Shaaban, Grün-wollny & Laatsch, 2004).

Ketone Reduction Catalysts

Facchetti et al. (2016) described the preparation of ruthenium catalysts involving 2-aminomethylbenzo[h]quinoline derivatives for ketone reduction. Their study presents a methodological advancement in catalyst synthesis, demonstrating the versatility of quinoline derivatives in chemical reactions and their potential applications in organic synthesis (Facchetti et al., 2016).

Synthesis of Benzoquinoline Derivatives

Gusak & Kozlov (2007) explored the condensation of ethyl acetoacetate and related compounds with azomethines, leading to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates. This research demonstrates the chemical synthesis routes to create various benzoquinoline derivatives, a key process in developing new chemical entities with potential applications in various fields (Gusak & Kozlov, 2007).

Synthesis of Quinazoline Derivatives

Daidone et al. (1994) studied the synthesis of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates. Although their research primarily focused on pharmacological aspects, the chemical synthesis process provides valuable insights into the production and manipulation of quinazoline derivatives for scientific research (Daidone, Maggio, Raffa, Plescia, Bajardi, Caruso, Cutuli & Amico-Roxas, 1994).

Annulation Route to Quinazoline Derivatives

Chattopadhyay, Dey & Biswas (2005) reported a [5+1]-annulation route to synthesize some quinazoline and fused pyrimidine derivatives. Their method offers a unique approach to creating complex quinazoline structures, which can be crucial for developing new compounds in medicinal chemistry and material science (Chattopadhyay, Dey & Biswas, 2005).

Eigenschaften

IUPAC Name

ethyl 2-[1-[(E)-(2-methyl-4-oxoquinazolin-3-yl)iminomethyl]naphthalen-2-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-3-30-23(28)15-31-22-13-12-17-8-4-5-9-18(17)20(22)14-25-27-16(2)26-21-11-7-6-10-19(21)24(27)29/h4-14H,3,15H2,1-2H3/b25-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQNEKGRRNAINH-AFUMVMLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.